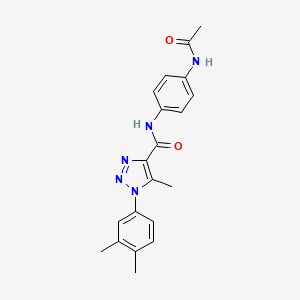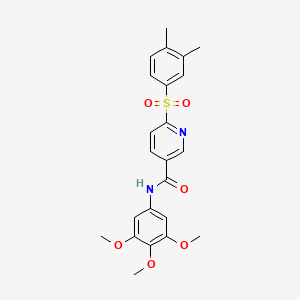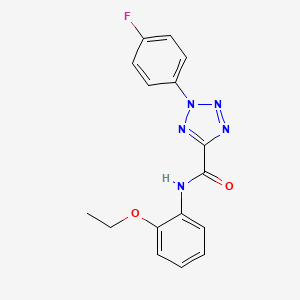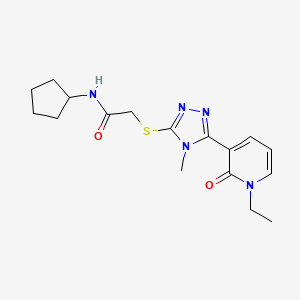
4-氟-2-甲氧基苯甲胺盐酸盐
描述
4-Fluoro-2-methoxybenzylamine hydrochloride is a chemical compound with the CAS Number: 870563-60-3 . It is used as a pharmaceutical intermediate and is a metabolite of Capsaicin .
Molecular Structure Analysis
The molecular formula of 4-Fluoro-2-methoxybenzylamine hydrochloride is C8H10FNO . The molecular weight is 155.17 .Physical And Chemical Properties Analysis
4-Fluoro-2-methoxybenzylamine hydrochloride is a clear colorless to pale yellow liquid . Its refractive index is between 1.5220-1.5270 at 20°C . It is insoluble in water .科学研究应用
合成和化学性质
2-氟-4-溴联苯的实用合成:本研究详细介绍了一种合成 2-氟-4-溴联苯的实用方法,该化合物在氟和溴成分方面与 4-氟-2-甲氧基苯甲胺盐酸盐相关。合成是通过重氮化实现的,这可能与合成相关化合物(包括 4-氟-2-甲氧基苯甲胺盐酸盐)有关,用于各种研究应用 (Qiu et al., 2009).
相关化合物的生物活性
抗氧化活性评估:关于“用于确定抗氧化活性的分析方法”的研究回顾了用于确定化合物的抗氧化活性的关键测试。虽然与 4-氟-2-甲氧基苯甲胺盐酸盐没有直接关系,但了解这些方法对于评估该化合物的潜在抗氧化特性至关重要 (Munteanu & Apetrei, 2021).
荧光团的毒性和环境影响:对“分子成像中使用的有机荧光团的毒性”的综述提供了对与 4-氟-2-甲氧基苯甲胺盐酸盐化学相关的荧光团的安全性和环境影响的见解。这些信息对于评估与研究中使用 4-氟-2-甲氧基苯甲胺盐酸盐相关的潜在风险及其对环境的影响至关重要 (Alford et al., 2009).
环境和合成应用
氧化还原酶在污染物处理中的应用:关于使用氧化还原酶对染料进行脱色和解毒的研究突出了酶处理在处理污染物方面的潜力。虽然不直接涉及 4-氟-2-甲氧基苯甲胺盐酸盐,但本研究提出了在环境修复工作中使用类似化合物的途径 (Husain, 2006).
氧化还原介质在有机污染物处理中的应用:本综述讨论了氧化还原介质在提高酶促降解有机污染物效率中的作用。它提供了一个框架来理解 4-氟-2-甲氧基苯甲胺盐酸盐如何在类似应用中潜在地充当氧化还原介质或底物 (Husain & Husain, 2007).
安全和危害
This compound is air sensitive and moisture sensitive . It should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place. It should be stored away from strong oxidizing agents and air .
Relevant Papers Unfortunately, specific papers related to 4-Fluoro-2-methoxybenzylamine hydrochloride were not found in the search results .
属性
IUPAC Name |
(4-fluoro-2-methoxyphenyl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO.ClH/c1-11-8-4-7(9)3-2-6(8)5-10;/h2-4H,5,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKUYMNEPUILTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-chloro-N-[2-(dimethylamino)-5-(piperidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B2602983.png)
![1-(3-Benzyl-1-bicyclo[1.1.1]pentanyl)-N-methylmethanamine](/img/structure/B2602986.png)

![[2-(butylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2602989.png)
![4-(4-ethoxyphenyl)-6-(2-methoxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2602994.png)

![1-(1-((4-ethoxy-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2602996.png)
![4-(2-methyl-6-propoxypyrimidin-4-yl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B2602997.png)
![4-[[6-bromo-2-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(2-methoxyethyl)benzamide](/img/structure/B2602999.png)
![4-[6-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methylpiperazine-1-carboxamide](/img/structure/B2603000.png)

![3-{2-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2603002.png)
